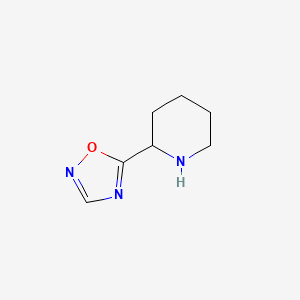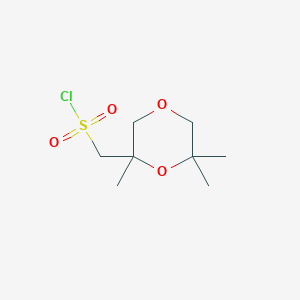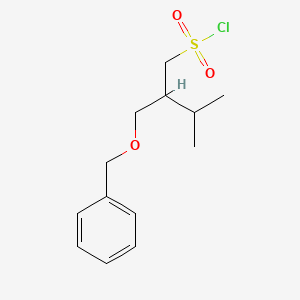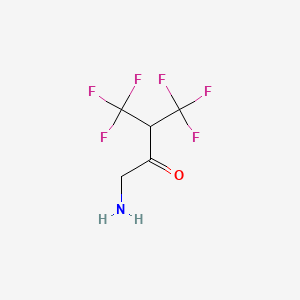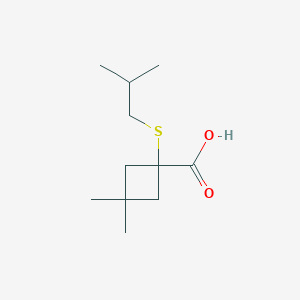
1-(Isobutylthio)-3,3-dimethylcyclobutane-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Isobutylthio)-3,3-dimethylcyclobutane-1-carboxylic acid is an organic compound characterized by a cyclobutane ring substituted with an isobutylthio group and a carboxylic acid group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Isobutylthio)-3,3-dimethylcyclobutane-1-carboxylic acid typically involves the following steps:
Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a [2+2] cycloaddition reaction of suitable alkenes under UV light or using a metal catalyst.
Introduction of the Isobutylthio Group: The isobutylthio group can be introduced via a nucleophilic substitution reaction. For example, a thiol (such as isobutylthiol) can react with a halogenated cyclobutane derivative in the presence of a base.
Carboxylation: The carboxylic acid group can be introduced through carboxylation of a suitable precursor, such as a Grignard reagent derived from the cyclobutane ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the cycloaddition step and advanced purification techniques such as chromatography.
化学反応の分析
Types of Reactions
1-(Isobutylthio)-3,3-dimethylcyclobutane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The isobutylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The isobutylthio group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, alcohols, or thiols in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted cyclobutane derivatives.
科学的研究の応用
1-(Isobutylthio)-3,3-dimethylcyclobutane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the study of enzyme interactions due to its unique structural features.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of specialty chemicals.
作用機序
The mechanism of action of 1-(Isobutylthio)-3,3-dimethylcyclobutane-1-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The isobutylthio group can enhance lipophilicity, aiding in membrane permeability, while the carboxylic acid group can participate in hydrogen bonding and ionic interactions.
類似化合物との比較
Similar Compounds
1-(Isopropylthio)-3,3-dimethylcyclobutane-1-carboxylic acid: Similar structure but with an isopropylthio group instead of an isobutylthio group.
1-(Isobutylthio)-2,2-dimethylcyclobutane-1-carboxylic acid: Similar structure but with different substitution on the cyclobutane ring.
Uniqueness
1-(Isobutylthio)-3,3-dimethylcyclobutane-1-carboxylic acid is unique due to the specific positioning of the isobutylthio group and the carboxylic acid group on the cyclobutane ring. This unique structure can result in distinct chemical reactivity and biological activity compared to similar compounds.
特性
分子式 |
C11H20O2S |
|---|---|
分子量 |
216.34 g/mol |
IUPAC名 |
3,3-dimethyl-1-(2-methylpropylsulfanyl)cyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C11H20O2S/c1-8(2)5-14-11(9(12)13)6-10(3,4)7-11/h8H,5-7H2,1-4H3,(H,12,13) |
InChIキー |
OMIMWQZSOBPKHT-UHFFFAOYSA-N |
正規SMILES |
CC(C)CSC1(CC(C1)(C)C)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Ethyl n-[2-(diethylamino)ethyl]glycinate](/img/structure/B13520060.png)
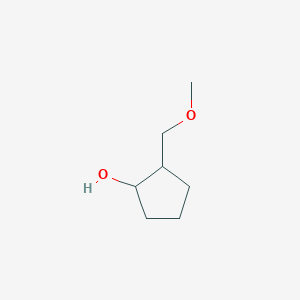

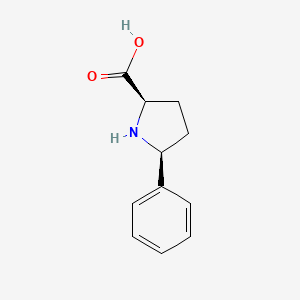
![Tert-butyl 2,2-dibromo-3-phenylbicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B13520068.png)


